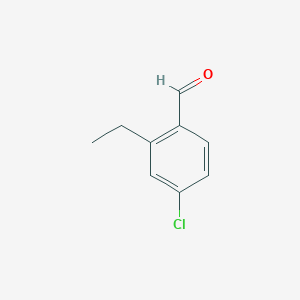

4-氯-2-乙基苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloro-2-ethyl-benzaldehyde is a useful research compound. Its molecular formula is C9H9ClO and its molecular weight is 168.62. The purity is usually 95%.

BenchChem offers high-quality 4-Chloro-2-ethyl-benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-ethyl-benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

催化和化学合成

4-氯-2-乙基苯甲醛在催化和化学合成中扮演着重要的角色。它被用于制备二氢吡啶类化合物,二氢吡啶类化合物作为钙通道阻滞剂在制药行业中至关重要。碱性碳如 Na-Norit 和 Cs-Norit 在涉及各种苯甲醛的缩合过程中作为催化剂,表现出高活性和选择性(Perozo-Rondón 等人,2006 年)。另一个应用是在苄醇氧化成苯甲醛的过程中,该过程在多个行业中至关重要。硫酸化 Ti-SBA-15 等催化剂的改进提高了转化效率,突出了该化合物在优化化学反应中的效用(Sharma、Soni 和 Dalai,2012 年)。

光致发光和材料合成

该化合物在材料科学中也是不可或缺的,尤其是在制造光致发光材料方面。例如,它被用于合成铝和锌喹啉酸盐,这些物质表现出增强的热稳定性和溶解性。这些材料发出蓝绿光,使其适用于各种光学应用(Barberis 和 Mikroyannidis,2006 年)。

绿色化学和环境应用

在绿色化学中,4-氯-2-乙基苯甲醛有助于开发对环境友好的工艺。一个例子是它在使用无金属催化剂将苄醇光催化选择性转化为苯甲醛中的作用。这一过程对于实现可持续和环保的化学合成至关重要(Lima、Silva、Silva 和 Faria,2017 年)。

作用机制

Target of Action

4-Chloro-2-ethyl-benzaldehyde, being an aromatic aldehyde, primarily targets enzymes and proteins that interact with aldehydes. These include aldehyde dehydrogenases and aldehyde reductases , which are involved in the metabolism of aldehydes .

Mode of Action

The compound interacts with its targets through a series of nucleophilic addition reactions . The oxygen atom in the aldehyde group (C=O) of 4-Chloro-2-ethyl-benzaldehyde is more electronegative than the carbon atom, creating a polar bond. This polar bond makes the carbon atom electrophilic, allowing it to be attacked by nucleophiles present in the target enzymes .

Biochemical Pathways

The interaction of 4-Chloro-2-ethyl-benzaldehyde with its targets can affect several biochemical pathways. For instance, it can participate in the formation of oximes and hydrazones when it reacts with hydroxylamine or hydrazine, respectively . It can also undergo electrophilic aromatic substitution reactions , which are common in benzene derivatives .

Result of Action

The molecular and cellular effects of 4-Chloro-2-ethyl-benzaldehyde’s action depend on its specific interactions with target molecules. For instance, the formation of oximes and hydrazones can lead to changes in protein function, potentially affecting cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-ethyl-benzaldehyde. Factors such as pH, temperature, and the presence of other reactive substances can affect its reactivity and stability. For example, under acidic conditions, it can undergo acid-catalyzed reactions .

安全和危害

While specific safety data for 4-Chloro-2-ethyl-benzaldehyde is not available, safety data for similar compounds like 4-Chlorobenzaldehyde indicate that it may cause skin and eye irritation, and may be harmful if swallowed . It’s important to handle such compounds with appropriate personal protective equipment and follow safety protocols.

未来方向

The synthesis and study of 4-Chloro-2-ethyl-benzaldehyde could have potential applications in various fields. For instance, benzaldehyde derivatives are known to have significant therapeutic potential against various diseases . Furthermore, they can be used as intermediates in the synthesis of more complex organic compounds . Therefore, future research could focus on exploring these potential applications and optimizing the synthesis methods for 4-Chloro-2-ethyl-benzaldehyde.

生化分析

Biochemical Properties

The biochemical properties of 4-Chloro-2-ethyl-benzaldehyde are not well-studied. It can be inferred from its structure that it may participate in various biochemical reactions. For instance, aldehydes like 4-Chloro-2-ethyl-benzaldehyde can react with hydroxylamine to form oximes or hydrazine to form hydrazones . These reactions involve the carbonyl group of the aldehyde and can be influenced by the presence of the chlorine and ethyl groups .

Molecular Mechanism

As an aldehyde, it may undergo nucleophilic addition reactions at the carbonyl carbon . The chlorine atom and the ethyl group could influence the reactivity of the carbonyl group and the overall behavior of the molecule .

Metabolic Pathways

The metabolic pathways involving 4-Chloro-2-ethyl-benzaldehyde are not well-characterized. It is known that benzaldehyde derivatives can undergo oxidation to form benzoic acid derivatives . Therefore, it is possible that 4-Chloro-2-ethyl-benzaldehyde could be metabolized in a similar manner.

属性

IUPAC Name |

4-chloro-2-ethylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-2-7-5-9(10)4-3-8(7)6-11/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVFVNRMOLMRMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

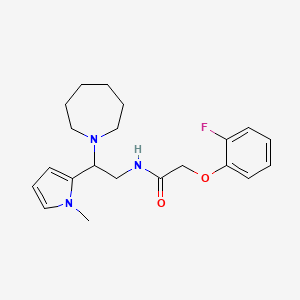

![2-(4-ethylphenyl)-4-[2-(2-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3003876.png)

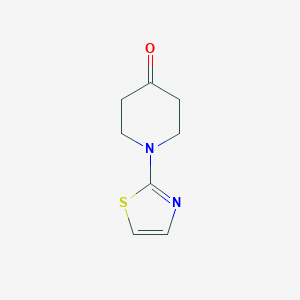

![2,4-Bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-ylamine](/img/structure/B3003882.png)

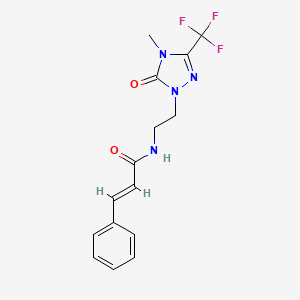

![N-Spiro[4.5]decan-10-ylprop-2-enamide](/img/structure/B3003886.png)

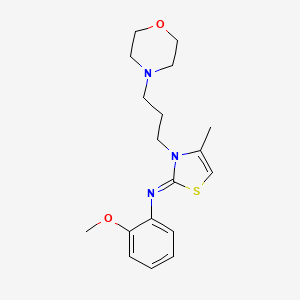

![N~6~-butyl-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3003887.png)

![3-Methoxy-4-[(6-methyl-3-pyridyl)methoxy]aniline](/img/structure/B3003891.png)